molecular formula C7H2Cl2N2O2 B3351326 5,6-Dichloro-1h-benzimidazole-4,7-dione CAS No. 34674-41-4

5,6-Dichloro-1h-benzimidazole-4,7-dione

Cat. No.: B3351326
CAS No.: 34674-41-4
M. Wt: 217.01 g/mol
InChI Key: GAVOHPUJZLSPPH-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzimidazole-4,7-dione (CAS 34674-41-4) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Recent studies highlight its application as a key scaffold in the discovery of potent and selective benzimidazole-4,7-dione-based P2X3 receptor antagonists . P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are a promising target for managing neuropathic pain and chronic cough . Researchers have utilized this compound in structure-activity relationship (SAR) studies to optimize antagonistic activity and metabolic stability, leading to candidates with demonstrated anti-nociceptive effects in animal models . Furthermore, derivatives based on the 5,6-dichlorobenzimidazole structure have also been explored as potential urease enzyme inhibitors, showcasing the versatility of this chemical scaffold in targeting different biological pathways . The compound is characterized by its molecular formula of C7H2Cl2N2O2 and a molecular weight of 217.01 g/mol . It is supplied with a purity of not less than (NLT) 97% [citation:9). This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dichloro-1H-benzimidazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-2-3(9)7(13)5-4(6(2)12)10-1-11-5/h1H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVOHPUJZLSPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293739
Record name 5,6-dichloro-1h-benzimidazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34674-41-4
Record name NSC91836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dichloro-1h-benzimidazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1h-benzimidazole-4,7-dione typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1h-benzimidazole with an oxidizing agent to introduce the carbonyl groups at the 4 and 7 positions. The reaction conditions often require the use of solvents such as acetic acid or dimethylformamide and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1h-benzimidazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carbonyl groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole-4,7-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like mitomycin C against colon, breast, and lung cancer cell lines .

Table 1: Cytotoxicity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound AColon5.0
Compound BBreast3.5
Compound CLung4.2

Neuropathic Pain Treatment

5,6-Dichloro-1H-benzimidazole-4,7-dione derivatives have been explored as antagonists of the P2X3 receptor, a target for neuropathic pain relief. A notable compound from this class exhibited an IC50 value of 375 nM and demonstrated efficacy in animal models of neuropathic pain . The mechanism involves modulation of ATP-gated ion channels that play a critical role in pain signaling pathways.

Table 2: P2X3 Receptor Antagonist Activity

Compound NameIC50 (nM)Selectivity Ratio (P2X3/P2X2/3)
Compound D375>23-fold
Compound E450>15-fold

Anti-nociceptive Effects

In vivo studies have confirmed the anti-nociceptive properties of these compounds in pain models induced by nerve ligation or chemotherapeutics. The administration of these compounds resulted in increased mechanical withdrawal thresholds, indicating their potential as analgesics .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzimidazole core significantly influence biological activity. For example, halogen substitutions on the aniline moiety can enhance or diminish the antagonistic effects on P2X3 receptors . The observed trends suggest that electron-withdrawing groups improve activity compared to electron-donating groups.

Table 3: SAR Analysis of Substituted Benzimidazoles

Substituent TypeActivity Level
FluoroHigh
ChloroModerate
BromoLow

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzimidazole derivatives for their pharmacological properties:

  • A study from 2023 synthesized a series of benzimidazole-derived sulfonylureas as potent antagonists of the P2Y receptor subtype with promising results in calcium signaling assays .
  • Another investigation highlighted the synthesis of various halide-substituted benzimidazole derivatives and their corresponding biological evaluations against cancer cell lines and pain models .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1h-benzimidazole-4,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying 2-Position Substituents

The 2-position of the benzimidazole core is pivotal for metabolic stability and receptor affinity:

  • 5,6-Dichloro-2-methylbenzimidazole-4,7-dione (9a) : The methyl group at position 2 enhances synthetic accessibility but reduces metabolic stability due to susceptibility to phase 1 oxidation. For example, the hit compound KCB-77033 (a 2-methyl derivative) showed lower metabolic stability compared to trifluoromethyl analogues .
  • 5,6-Dichloro-2-trifluoromethylbenzimidazole-4,7-dione (9b) : The trifluoromethyl group at position 2 improves metabolic stability and P2X3 receptor antagonistic activity. Derivatives like 11a (2-CF₃, 4-F-aniline) demonstrated 4–5-fold higher potency than methyl-substituted analogues (e.g., 10a) .

Table 1: Impact of 2-Position Substituents on Activity and Stability

Compound 2-Substituent Metabolic Stability (t₁/₂) P2X3R IC₅₀ (nM)
9a Methyl Low ~500*
9b Trifluoromethyl High ~100*

*Data approximated from .

Halogenated Aniline Derivatives

Substitutions on the N1-aniline ring modulate receptor binding and selectivity:

  • 4-Chloroaniline derivatives (e.g., 10b, 11b) : These compounds exhibit moderate P2X3 antagonism (IC₅₀ ~200–400 nM) but reduced potency compared to 3,4-difluoroaniline derivatives .
  • 3,4-Difluoroaniline derivatives (e.g., 11c) : Enhanced receptor affinity (IC₅₀ ~50–100 nM) due to optimal halogen positioning for hydrophobic interactions .
  • 3,4-Dichloroaniline derivatives (e.g., 11d) : Bulkier substituents reduce solubility but improve selectivity for P2X3 over other purinergic receptors .

Table 2: Halogenated Aniline Derivatives and Activity

Compound Aniline Substituent P2X3R IC₅₀ (nM) Selectivity (vs. P2X2/7)
11b 4-Cl 320 Moderate
11c 3,4-F₂ 65 High
11d 3,4-Cl₂ 180 High

Data sourced from .

Piperidinylamino Derivatives (14c–i)

Derivatives with piperidinylamino substitutions (e.g., 14c–i) explore the impact of bulky substituents on pharmacokinetics:

  • 14c (benzoyl) : Moderate metabolic stability (t₁/₂ ~2.5 h) and improved bioavailability due to reduced plasma protein binding .
  • 14e (4-Cl-benzoyl) : Higher lipophilicity increases CNS penetration but lowers aqueous solubility .
    These derivatives, however, generally show lower P2X3R antagonism compared to simpler aniline-substituted analogues, suggesting steric hindrance may limit receptor engagement .
Comparison with Anticancer Benzimidazole-4,7-diones

Benzimidazole-4,7-diones with nitro or N-oxide groups (e.g., compounds 5a–c, 6c) exhibit hypoxia-selective cytotoxicity, contrasting with the P2X3-focused activity of 5,6-dichloro derivatives. For example, compound 6b showed a hypoxia/normoxia cytotoxicity ratio comparable to tirapazamine, a reference bioreductive agent . This highlights how substituent-directed redox properties dictate therapeutic application.

Biological Activity

5,6-Dichloro-1H-benzimidazole-4,7-dione is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data from various studies, case evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that contributes to its biological properties. The presence of chlorine atoms at positions 5 and 6 enhances its reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of several benzimidazole-4,7-diones on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated that compounds like 2b exhibited promising cytotoxicity in hypoxic conditions, promoting apoptotic cell death through caspase-dependent mechanisms .
    • The half-maximal inhibitory concentration (IC50) values were determined using the WST-1 assay, revealing that various derivatives had IC50 values ranging from 30.2 μM to over 500 μM depending on their substituents and the cell line tested .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects includes inducing DNA damage and apoptosis in cancer cells. Tests conducted using the EpiQuick in situ DNA damage assay confirmed that exposure to these compounds led to significant DNA destruction in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Research indicates that substituents on the benzimidazole ring can significantly alter its potency:

CompoundSubstituent TypeIC50 (μM)Cell Line
1aChlorophenyl30.2A549
2aPiperonyl>500A549
2bNitrophenyl>500A549
1cNaphthyl>400A549

This table illustrates how different substituents affect the efficacy of various derivatives against the A549 cell line .

Study on Hypoxia Selectivity

A pivotal study focused on the hypoxia-selective properties of benzimidazole derivatives. The findings indicated that certain compounds preferentially targeted tumor cells in low oxygen environments, a common characteristic of solid tumors. This selectivity was attributed to their ability to induce apoptosis specifically under hypoxic conditions while sparing normal cells .

Evaluation of Antiproliferative Activity

In another investigation, a series of benzimidazole derivatives were synthesized and tested for antiproliferative activity against colon and breast cancer cell lines. The results showed that some derivatives exhibited comparable or superior activity to known chemotherapeutic agents like mitomycin C .

Q & A

Q. What are the key synthetic methodologies for 5,6-Dichloro-1H-benzimidazole-4,7-dione derivatives, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of substituted diamines with quinones or halogenated precursors under controlled conditions. For example:

  • Radical cyclization : 6-exo-trig radical cyclization of aryl halides generates fused benzimidazolequinones .
  • Pd-catalyzed coupling : Used to introduce substituents into the benzimidazole core, as seen in P2X3 receptor antagonist synthesis .
  • Base-promoted spiro-fused imidazolone formation : Transition-metal-free conditions (e.g., KOtBu in DMF) yield derivatives with high regioselectivity .
    Key factors : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and inert atmosphere (N₂/Ar) minimize side reactions. Yields range from 30–95% depending on substituent steric effects .

Q. How are structural and purity characteristics validated for this compound class?

  • Spectroscopic techniques : ¹H/¹³C-NMR confirms regiochemistry (e.g., Cl substituents at C5/C6) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., EI-MS for thione derivatives) .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., ±0.3% tolerance) .
  • Chromatography : HPLC or UPLC monitors stability under varying pH and temperature .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., K562 leukemia, SW620 colon cancer) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL considered active) .

Advanced Research Questions

Q. How do substituents in the benzimidazole-4,7-dione scaffold influence biological activity?

Structure–Activity Relationship (SAR) insights :

  • Quinone ring substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance redox cycling, critical for hypoxia-selective cytotoxicity .
  • N-position in pyridine moieties : Meta-substitution improves DNA intercalation, as seen in SW620 cell line inhibition (IC₅₀ = 1.2 µM vs. doxorubicin IC₅₀ = 0.9 µM) .
  • Piperidine derivatives : Bulky groups at C2 increase P2X3 receptor antagonism (IC₅₀ = 380 nM) by enhancing hydrophobic interactions .
    Data example :
CompoundSubstituentIC₅₀ (Hypoxia)IC₅₀ (Normoxia)O/H Ratio
5a-Cl36.1 µM30.2 µM1.19
6a-NO₂35.0 µM115.7 µM0.30
O/H ratio <1 indicates hypoxia selectivity .

Q. How can researchers resolve contradictions in cytotoxicity data across oxygen gradients?

  • Hypoxia vs. normoxia : Compounds with high O/H ratios (e.g., 6a: 0.30) are prioritized for solid tumor models due to preferential activation in low-O₂ environments .
  • Mechanistic validation : Measure ROS generation via DCFH-DA assay or NADPH depletion to confirm redox cycling .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across ≥3 independent replicates .

Q. What computational strategies support the design of derivatives with improved selectivity?

  • Molecular docking : Identify binding poses in target proteins (e.g., P2X3 receptor; Glide Score ≤ -8.0 kcal/mol correlates with activity) .
  • QSAR models : Use Hammett constants (σ) or LogP to predict electron-withdrawing/-donating effects on bioactivity .
  • ADMET prediction : SwissADME or pkCSM tools assess solubility (LogS > -4) and CYP450 inhibition risks .

Q. How does stability under physiological conditions impact experimental outcomes?

  • UPLC stability studies : Monitor degradation in PBS (pH 7.4) or serum at 37°C. For example, t₁/₂ < 2 hours necessitates prodrug strategies .
  • Metabolite profiling : LC-MS identifies major metabolites (e.g., hydroxylation or glucuronidation) that reduce efficacy .

Methodological Recommendations

  • Synthetic optimization : Prioritize Pd-catalyzed methods for regioselectivity but switch to radical cyclization for fused-ring systems .
  • Biological assays : Include Tirapazamine as a positive control for hypoxia-selective agents .
  • Data reporting : Adopt CRC guidelines for IC₅₀ determination (R² ≥ 0.95 for dose-response curves) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6-Dichloro-1h-benzimidazole-4,7-dione
Reactant of Route 2
5,6-Dichloro-1h-benzimidazole-4,7-dione

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